molecular formula C11H22N2 B2435180 (1-cyclohexylpyrrolidin-2-yl)methanamine CAS No. 54929-86-1

(1-cyclohexylpyrrolidin-2-yl)methanamine

Cat. No.: B2435180
CAS No.: 54929-86-1
M. Wt: 182.311
InChI Key: FWZCSDNSXJJNLH-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Architectures in Synthetic Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and catalysts. nih.govresearchgate.netnih.gov Its non-planar, puckered conformation provides a three-dimensional framework that is advantageous for creating molecules with specific spatial arrangements, a critical factor in designing compounds that can interact effectively with biological targets. nih.govresearchgate.net The stereochemistry of substituted pyrrolidines can be precisely controlled, making them invaluable as chiral auxiliaries and organocatalysts in asymmetric synthesis. nih.gov

The pyrrolidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, further enhances its appeal in drug discovery. nih.gov Consequently, the development of novel synthetic methodologies for the construction and functionalization of the pyrrolidine core remains an active and important area of chemical research.

Positioning of (1-Cyclohexylpyrrolidin-2-yl)methanamine within Nitrogen Heterocycle Chemistry

This compound is a chiral diamine that belongs to the broader class of substituted pyrrolidine derivatives. Its structure is distinguished by two key functional groups:

The N-cyclohexyl group: This bulky, lipophilic substituent can significantly influence the steric environment around the pyrrolidine nitrogen. This feature is often exploited in asymmetric catalysis to control the stereochemical outcome of a reaction.

The 2-aminomethyl group: The primary amine functionality provides a site for further chemical modification and can act as a coordinating group for metal catalysts or as a hydrogen-bond donor in non-covalent interactions.

The combination of a chiral pyrrolidine backbone with these specific substituents positions this compound as a potentially valuable ligand for asymmetric catalysis or as a scaffold for the synthesis of more complex molecules with potential biological activity. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components are well-represented in a variety of catalytically active and biologically relevant compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₄N₂
Molecular Weight196.33 g/mol
IUPAC NameThis compound
SMILESC1CCC(CC1)CN2CCCC2CN
InChIKeyBCXIHNPGQKJBMF-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Current Research Trajectories and Academic Relevance

While direct studies on this compound are limited, the current research trajectories for structurally similar compounds are indicative of its potential academic relevance. The primary areas of interest for aminomethyl-pyrrolidine derivatives include:

Organocatalysis: Chiral pyrrolidine derivatives are extensively used as organocatalysts for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govnih.gov The specific stereochemistry and substituents of the pyrrolidine ring are crucial for achieving high enantioselectivity.

Ligand Synthesis for Metal-Catalyzed Reactions: The diamine nature of molecules like this compound makes them excellent candidates for use as ligands in transition metal catalysis. These ligands can influence the reactivity and selectivity of the metal center, enabling a wide range of chemical transformations.

Medicinal Chemistry and Drug Discovery: The pyrrolidine scaffold is a common feature in many approved drugs and clinical candidates. nih.govmdpi.com Research into novel pyrrolidine derivatives continues to be a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases. The cyclohexyl group, in particular, can enhance binding affinity to certain biological targets. researchgate.net

The academic relevance of this compound lies in its potential to contribute to these ongoing research efforts. Further investigation into its synthesis, characterization, and application in these areas could unveil new and valuable chemical tools for both academic and industrial research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyclohexylpyrrolidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZCSDNSXJJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 1 Cyclohexylpyrrolidin 2 Yl Methanamine and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the covalent framework and connectivity of molecules. For a compound like (1-cyclohexylpyrrolidin-2-yl)methanamine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for initial structural confirmation and detailed analysis.

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). A complete assignment of the NMR spectra for this compound can be achieved using a combination of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations. mdpi.comnih.govresearchgate.net

Based on data from analogous N-cyclohexyl and pyrrolidine-containing structures, a predicted set of chemical shifts can be estimated. nih.govipb.ptresearchgate.netchemicalbook.comresearchgate.net The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (typically 1.0-2.5 ppm), while the protons on the pyrrolidine (B122466) ring would resonate in the 1.5-3.5 ppm range. The methine proton at the C2 position of the pyrrolidine ring, being adjacent to two nitrogen atoms, would likely be found further downfield. The protons of the aminomethyl group (-CH₂NH₂) would also have distinct chemical shifts.

The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom. The carbons of the cyclohexyl ring are expected in the 25-40 ppm range, with the carbon attached to the nitrogen appearing further downfield. Pyrrolidine ring carbons typically resonate between 20 and 60 ppm, while the aminomethyl carbon would also be in this region. ipb.ptthno.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexyl -CH 2.2 - 2.6 55 - 65
Cyclohexyl -CH₂ 1.0 - 2.0 25 - 35
Pyrrolidine -CH (C2) 2.8 - 3.2 60 - 70
Pyrrolidine -CH₂ (N-CH₂) 2.5 - 3.0 50 - 60
Pyrrolidine -CH₂ 1.6 - 2.1 22 - 30
Methanamine -CH₂ 2.6 - 3.0 45 - 55

Note: These are estimated values based on analogous compounds and may vary depending on solvent and other experimental conditions.

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₂₂N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with high accuracy.

Under electron ionization (EI), aliphatic and cyclic amines typically undergo a characteristic α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This process results in the formation of a stable, nitrogen-containing cation. For this compound, several α-cleavage pathways are possible:

Cleavage of the exocyclic C-C bond between the pyrrolidine ring and the methanamine group.

Cleavage within the pyrrolidine ring, initiated by the ring nitrogen.

Loss of the cyclohexyl group from the pyrrolidine nitrogen.

Studies on analogous α-pyrrolidinophenone synthetic cathinones and other cyclic amines show that fragmentation is often dominated by pathways that lead to the formation of stable iminium ions. wvu.eduresearchgate.netnih.gov The loss of the largest alkyl substituent at the α-carbon is often the preferred pathway. miamioh.edu Therefore, a prominent fragment would be expected from the loss of the cyclohexyl group. Another key fragmentation would involve the cleavage of the bond between the pyrrolidine C2 carbon and the aminomethyl group, leading to characteristic ions. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

m/z Value Proposed Fragment Structure/Loss Fragmentation Pathway
196 [M]⁺ Molecular Ion
166 [M - CH₂NH]⁺ Cleavage of aminomethyl group
113 [M - C₆H₁₁]⁺ Loss of cyclohexyl radical
97 [C₅H₉N-CH₂]⁺ Pyrrolidinemethyl cation
84 [C₅H₁₀N]⁺ Pyrrolidinyl cation from ring cleavage

Crystallographic Analysis of this compound Derivatives

While spectroscopy reveals molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique is crucial for understanding the precise bond lengths, bond angles, and conformational preferences of a molecule in its crystalline form. nih.gov

Single-crystal X-ray diffraction analysis of a suitable derivative of this compound would reveal its precise solid-state conformation. For the five-membered pyrrolidine ring, which is not planar, the analysis would define its specific puckering. Pyrrolidine rings typically adopt one of two predominant, low-energy envelope conformations, termed Cγ-endo or Cγ-exo, where the Cγ atom (C4) is either on the same or opposite side of the ring plane as the substituent at C2. nih.govfrontiersin.org The specific puckering is influenced by the steric and electronic nature of its substituents. nih.govbeilstein-journals.org

The analysis would also definitively establish the conformation of the six-membered cyclohexyl ring, which is expected to adopt a stable chair conformation to minimize steric strain. mdpi.com Furthermore, the relative stereochemistry between the substituents at the C2 position of the pyrrolidine ring and the orientation of the N-cyclohexyl group would be precisely determined. researchgate.net

Crystal packing, the arrangement of molecules in a crystal lattice, is governed by a network of intermolecular interactions. rsc.org For this compound, the primary amine (-NH₂) group is a key functional group that can act as a hydrogen bond donor, while the two nitrogen atoms can act as hydrogen bond acceptors. nih.gov X-ray analysis would elucidate this hydrogen-bonding network, which is a primary force driving the supramolecular assembly in the crystal. nih.govchemrxiv.org

Conformational Landscape and Dynamics

The pyrrolidine ring undergoes a rapid process of pseudorotation, interconverting between various envelope and twist conformations. researchgate.net While the Cγ-endo and Cγ-exo puckers are often the most stable, the molecule can readily pass through other intermediate conformations. The presence of bulky substituents, such as the cyclohexyl group, can create a higher energy barrier for these interconversions and may favor one particular puckering mode over others. nih.gov

Simultaneously, the cyclohexyl ring can undergo chair-chair interconversion, and there is rotational freedom around the single bonds connecting the cyclohexyl group to the pyrrolidine nitrogen and the methanamine group to the pyrrolidine ring. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data (like NMR) to map the potential energy surface of the molecule. researchgate.netresearchgate.netnih.gov These studies help identify the lowest-energy conformers, estimate their relative populations, and understand the energy barriers between them, providing a comprehensive picture of the molecule's dynamic behavior. nih.gov

Analysis of Pyrrolidine Ring Puckering and Cyclohexyl Ring Conformations

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These puckered forms are typically described as envelope (or Cₛ symmetry) and twist (or C₂ symmetry) conformations. The puckering can be quantified by the phase angle of pseudorotation (P) and the puckering amplitude (τₘ). For substituted pyrrolidines, the substituents' steric and electronic effects dictate the preferred pucker. The two most common envelope conformations are termed endo and exo, depending on the out-of-plane atom relative to the substituents.

The cyclohexyl ring itself predominantly exists in a chair conformation to minimize angle and torsional strain. The connection to the pyrrolidine nitrogen is through an equatorial bond, as an axial attachment would lead to significant 1,3-diaxial interactions with the cyclohexyl protons. Therefore, the most stable conformation of the cyclohexyl ring is anticipated to be a chair form with an equatorial N-substituent.

The interplay between the pyrrolidine ring puckering and the orientation of its substituents is critical. The C2-aminomethyl group will also favor a pseudo-equatorial orientation to reduce steric clashes with the N-cyclohexyl group and the rest of the ring. Consequently, a conformation where both the N-cyclohexyl and the C2-aminomethyl groups are in pseudo-equatorial positions is expected to be the most stable. This would likely favor a twist conformation of the pyrrolidine ring to accommodate these bulky groups.

Ring SystemPreferred ConformationKey Dihedral Angles (Predicted)Rationale
PyrrolidineTwist (C₂)C5-N1-C2-C3 ≈ -30° to -40°Minimizes steric strain between the bulky N-cyclohexyl and C2-aminomethyl groups, allowing both to be in pseudo-equatorial positions.
N1-C2-C3-C4 ≈ 20° to 30°
CyclohexylChairC-C-C-C ≈ ±55°The chair conformation is the most stable for a six-membered ring, minimizing both angle and torsional strain.
Equatorial N-attachmentAvoids unfavorable 1,3-diaxial interactions that would occur with an axial attachment.

Influence of Substituents on Preferred Conformations

The conformational equilibrium of the pyrrolidine ring in this compound is a delicate balance of steric and electronic factors imposed by its substituents. The N-cyclohexyl group and the C2-aminomethyl group are the primary influencers.

N-Cyclohexyl Group: The sheer size of the cyclohexyl group dominates the conformational preferences of the nitrogen atom. As established, this group will strongly favor a pseudo-equatorial orientation. This preference significantly restricts the pseudorotational freedom of the pyrrolidine ring. The nitrogen lone pair's orientation is also dictated by this, which can have electronic implications for the molecule's reactivity. Studies on analogous N-substituted heterocycles have shown that a bulky N-substituent can flatten the ring to some extent to alleviate steric strain.

C2-Aminomethyl Group: The substituent at the C2 position further refines the conformational landscape. The aminomethyl group, while smaller than the cyclohexyl group, still exerts a steric influence. Its preference for a pseudo-equatorial position is driven by the avoidance of gauche interactions with the N-substituent and the C3-methylene group of the pyrrolidine ring. The relative stereochemistry at the C2 position (R or S) will determine the absolute spatial arrangement of the aminomethyl group and will influence which of the two possible twist conformations is favored.

Synergistic and Competitive Effects: In this compound, the steric demands of the N-cyclohexyl and C2-aminomethyl groups are likely to act synergistically to favor a specific range of pyrrolidine ring puckers. A conformation that allows both large groups to occupy pseudo-equatorial positions would be the most populated. Any deviation from this would incur a significant energetic penalty. For instance, a conformation forcing the cyclohexyl group into a pseudo-axial position would be highly disfavored.

The presence of the aminomethyl group could also allow for intramolecular hydrogen bonding between the amine protons and the nitrogen of the pyrrolidine ring, which could further stabilize certain conformations. However, this is likely to be a minor contribution in non-polar solvents and less significant than the dominant steric effects.

SubstituentPositional PreferenceInfluence on Pyrrolidine RingInfluence on Cyclohexyl Ring
N-CyclohexylPseudo-equatorialRestricts pseudorotation; may cause some ring flattening.Favors chair conformation with equatorial attachment.
C2-AminomethylPseudo-equatorialFurther stabilizes a twist conformation that accommodates both bulky groups.No direct influence.

Computational Chemistry and Theoretical Studies on 1 Cyclohexylpyrrolidin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and geometric parameters of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries, bond lengths, bond angles, and electronic properties such as orbital energies and charge distributions. For a molecule like (1-cyclohexylpyrrolidin-2-yl)methanamine, DFT calculations could provide insights into the spatial arrangement of the cyclohexyl and pyrrolidine (B122466) rings and the methanamine substituent. Such studies would typically involve geometry optimization using a specific functional (e.g., B3LYP) and basis set to find the lowest energy structure. However, no specific DFT studies on the molecular geometry and electronic structure of this compound have been found in the public domain.

Conformational Analysis using Ab Initio and Semi-Empirical Methods

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are often employed for this purpose. libretexts.orgnumberanalytics.com These methods can be used to explore the potential energy surface of a molecule and identify stable conformers. For this compound, with its flexible cyclohexyl and pyrrolidine rings, a comprehensive conformational analysis would be necessary to understand its preferred shapes and their relative energies. researchgate.net Currently, there is no published research detailing such an analysis for this specific compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com By simulating the motions of atoms and molecules, MD can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com For this compound, MD simulations could be used to sample a wide range of conformations in different environments (e.g., in a solvent) to understand its dynamic behavior and conformational preferences. No specific molecular dynamics studies for this compound are currently available in the scientific literature.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for investigating chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. Techniques like DFT can be used to map out the energy profile of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This information is critical for understanding reaction kinetics and selectivity. While the chemical reactivity of amines and pyrrolidine derivatives is well-established, there are no specific computational studies on the reaction mechanisms involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researcher.lifersc.orgresearchgate.net These predictions are highly valuable for confirming molecular structures and assigning experimental spectra. mdpi.com DFT is commonly used for this purpose, and the calculated chemical shifts can be compared with experimental data to validate the proposed structure. researcher.lifersc.orgmdpi.com The prediction of ¹H and ¹³C NMR chemical shifts for this compound would be a valuable application of computational chemistry, but no such studies have been published.

Role As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Applications in Complex Molecule Construction

The (1-cyclohexylpyrrolidin-2-yl)methanamine framework serves as a foundational element in the synthesis of more elaborate chemical structures. The pyrrolidine (B122466) ring, a common motif in many natural products and biologically active compounds, offers a rigid and stereochemically defined core. The primary amine and the secondary amine within the pyrrolidine ring provide two distinct points for functionalization, allowing for the stepwise and controlled addition of various substituents. This dual reactivity is instrumental in building molecular complexity.

Design Principles for Scaffold Modification and Diversification

The modification and diversification of the this compound scaffold are guided by several key design principles aimed at exploring chemical space and optimizing biological activity. A primary strategy involves leveraging the differential reactivity of the two amine groups. The primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for selective reactions under controlled conditions.

Key Diversification Strategies:

N-Acylation: The primary and secondary amines can be acylated with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce amide and sulfonamide functionalities. These groups can participate in hydrogen bonding and alter the electronic properties of the molecule.

N-Alkylation: Introduction of alkyl groups of varying size and nature to the amine nitrogens can systematically probe steric and lipophilic requirements for target binding.

Reductive Amination: The primary amine can react with aldehydes and ketones, followed by reduction, to introduce a wide range of substituted alkyl groups.

Stereoselective Synthesis: The chiral center at the 2-position of the pyrrolidine ring is a critical feature. Synthetic strategies often focus on maintaining or inverting this stereochemistry to produce enantiomerically pure compounds, which is vital for studying stereoselective interactions with biological targets.

These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design new derivatives with improved properties.

Development of Chemical Libraries based on the Pyrrolidinylmethanamine Framework

The structural attributes of this compound make it an excellent scaffold for the construction of combinatorial chemical libraries. These libraries, containing a large number of structurally related compounds, are powerful tools for high-throughput screening and drug discovery.

The synthesis of such libraries often employs parallel synthesis techniques, where the core scaffold is reacted with a diverse set of building blocks in a systematic manner. For example, a library of pyrrolidine carboxamides can be generated by reacting the primary amine of the scaffold with a collection of different carboxylic acids. nih.gov This approach allows for the rapid generation of thousands of distinct compounds, each with a unique combination of substituents.

A notable example in a related context is the development of a library of mercaptoacyl pyrrolidines, which were screened for angiotensin-converting enzyme inhibitory activity. researchgate.net Similarly, mixture-based synthetic combinatorial libraries have been successfully used to identify novel antibacterial agents, demonstrating the power of this approach in discovering new bioactive compounds. nih.gov The this compound framework is well-suited for such endeavors due to its synthetic tractability and the ability to introduce multiple points of diversity.

Contribution to Novel Synthetic Strategies

The use of the this compound scaffold has also spurred the development of novel synthetic strategies. The inherent chirality of the molecule, often derived from natural sources like proline, makes it a valuable chiral building block. Synthetic methodologies have been developed to functionalize the pyrrolidine ring at various positions, often with high stereocontrol.

For example, methods for the stereoselective synthesis of substituted pyrrolidines are of great interest. mdpi.com These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. The development of efficient routes to enantiomerically pure pyrrolidine derivatives is crucial for their application in medicinal chemistry and materials science. The presence of both a primary and a secondary amine in the this compound scaffold presents unique challenges and opportunities for the development of selective functionalization methods.

Exploration in Molecular Recognition and Ligand Design Studies

The pyrrolidine scaffold is a key element in the design of ligands that can selectively bind to biological targets such as enzymes and receptors. The three-dimensional structure of the pyrrolidine ring, coupled with the ability to introduce various functional groups, allows for the precise positioning of atoms to interact with specific binding pockets.

Investigation of Binding Interactions at a Molecular Level

Molecular modeling and biophysical techniques are employed to understand the binding interactions of ligands derived from the this compound scaffold at a molecular level. These studies aim to elucidate the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that govern the binding affinity and selectivity of a ligand for its target.

For example, in the context of enzyme inhibition, understanding how a ligand fits into the active site and interacts with key amino acid residues is crucial for designing more potent and selective inhibitors. The cyclohexyl group can engage in hydrophobic interactions, while the amine and any introduced functional groups can form hydrogen bonds or salt bridges. The conformational properties of the pyrrolidine ring also play a significant role in achieving an optimal fit within the binding site.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-activity relationship (SAR) studies are a cornerstone of ligand design and optimization. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potent and selective target engagement.

For derivatives of the this compound scaffold, SAR studies would typically involve:

Modification of the Cyclohexyl Group: Replacing the cyclohexyl ring with other cyclic or acyclic lipophilic groups to probe the importance of its size, shape, and lipophilicity.

Substitution on the Pyrrolidine Ring: Introducing substituents at other positions on the pyrrolidine ring to explore additional binding interactions.

Variation of the Linker: Modifying the length and flexibility of the linker connecting the pyrrolidine ring to other parts of the molecule.

Derivatization of the Primary Amine: As discussed previously, creating a series of amides, sulfonamides, or substituted amines to optimize interactions with the target.

Stereochemical Aspects and Chiral Applications in 1 Cyclohexylpyrrolidin 2 Yl Methanamine Research

Enantioselective Catalysis utilizing (1-Cyclohexylpyrrolidin-2-yl)methanamine as a Chiral Ligand or Organocatalyst

While the parent compound, prolinamine, and its derivatives have been extensively studied as organocatalysts and ligands in a myriad of enantioselective reactions, specific applications of this compound in this context are not widely documented in peer-reviewed literature. However, the structural motifs present in the molecule—a chiral secondary amine and a primary amine—are hallmarks of successful organocatalysts.

Theoretically, this compound could function as a catalyst in several types of asymmetric reactions. The pyrrolidine (B122466) nitrogen, after activation, could form an enamine or an iminium ion with carbonyl compounds, facilitating reactions such as aldol (B89426), Mannich, and Michael additions. The bulky cyclohexyl group on the nitrogen atom would likely play a significant role in the stereochemical outcome of these reactions by creating a defined chiral environment around the catalytic center.

Derivatives of this compound, for instance, those where the primary amine is converted into a phosphine or a thiourea, could serve as effective chiral ligands in transition-metal-catalyzed reactions. The bidentate nature of such ligands would allow for the formation of stable metal complexes, which are often crucial for high enantioselectivity.

Table 1: Potential Enantioselective Reactions Catalyzed by this compound and its Derivatives

Reaction TypePotential Role of CompoundExpected Outcome
Aldol ReactionOrganocatalyst (via enamine formation)Enantioselective formation of β-hydroxy ketones
Michael AdditionOrganocatalyst (via enamine formation)Enantioselective formation of 1,5-dicarbonyl compounds
Mannich ReactionOrganocatalyst (via iminium ion formation)Enantioselective synthesis of β-amino carbonyl compounds
Asymmetric HydrogenationChiral Ligand (as a phosphine derivative)Enantioselective reduction of prochiral olefins or ketones
Asymmetric Allylic AlkylationChiral LigandEnantioselective formation of C-C or C-N bonds

Diastereoselective Transformations mediated by the Chiral Pyrrolidine Moiety

The inherent chirality of the pyrrolidine ring in this compound can be exploited to control the stereochemical outcome of reactions at other sites in a molecule, leading to diastereoselective transformations. When used as a chiral auxiliary, the compound can be temporarily attached to a substrate, direct a stereoselective reaction, and then be removed.

The steric hindrance provided by the N-cyclohexyl group, in conjunction with the stereochemistry at the C2 position, would create a biased environment, favoring the approach of reagents from one face of the molecule over the other. This principle can be applied to a range of reactions, including alkylations, reductions, and cycloadditions. While specific examples for this compound are scarce, the broader class of chiral pyrrolidine derivatives has a well-established track record in diastereoselective synthesis.

Chiral Pool Synthesis Approaches Incorporating this compound

This compound can be synthesized from readily available chiral precursors, such as the amino acid L-proline or D-proline. This places it within the realm of chiral pool synthesis, a strategy that utilizes naturally occurring enantiopure compounds as starting materials for the synthesis of more complex chiral molecules.

The synthesis would typically involve the reduction of the carboxylic acid group of proline to a hydroxymethyl group, followed by conversion to the aminomethyl group. The N-cyclohexyl group can be introduced via reductive amination of the pyrrolidine nitrogen with cyclohexanone. By starting with either L-proline or D-proline, both enantiomers of this compound can be accessed. This synthetic accessibility from the chiral pool makes it an attractive building block for the synthesis of other chiral molecules, including pharmaceuticals and natural products.

Resolution Techniques for Enantiomeric Separation

For racemic mixtures of 1-substituted 2-(aminomethyl)-pyrrolidines, which includes this compound, enzymatic resolution has proven to be an effective method for separating the enantiomers. A patented process describes the use of lipases for the enantiomeric resolution of this class of compounds researchgate.net.

The process involves the reaction of the racemic amine with an acyl donor, such as benzyl acetate (B1210297), in the presence of a lipase. The lipase selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, to form the corresponding amide, leaving the unreacted (S)-enantiomer. The separation of the resulting amide and the unreacted amine is readily achieved. Subsequent hydrolysis of the amide allows for the recovery of the acylated enantiomer.

Lipases from various sources have been shown to be effective, with enantioselectivity for the (S)-isomer often exceeding 95%, and in some cases, reaching over 99% researchgate.net.

Table 2: Lipases Used in the Enantiomeric Resolution of 1-Substituted 2-(Aminomethyl)-pyrrolidines

Lipase SourceAcyl DonorSolventSelectivity
Pseudomonas cepaciaBenzyl acetateAcetonitrile (B52724)High for (R)-enantiomer acylation
Pseudomonas fluorescensBenzyl acetateAcetonitrileHigh for (R)-enantiomer acylation
Candida rugosaBenzyl acetateAcetonitrileHigh for (R)-enantiomer acylation

Data sourced from patent EP1775347A2, which covers a class of compounds including this compound.

Analytical Methodologies for Purity, Enantiomeric Excess, and Structural Integrity Advanced Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity and determining the enantiomeric excess of (1-cyclohexylpyrrolidin-2-yl)methanamine. nih.gov Due to the compound's chiral nature, enantioselective HPLC methods are paramount.

Purity Assessment:

For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, typically at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Chiral Separation:

The separation of the enantiomers of this compound is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including amines. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase system, is critical for achieving optimal separation. sigmaaldrich.com The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Interactive Data Table: Illustrative HPLC Chiral Separation Parameters

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane:Isopropanol (90:10) with 0.1% DiethylamineAcetonitrile:Water (70:30) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 210 nm210 nm
Column Temperature 25 °C30 °C
Expected Retention Time (R-enantiomer) 8.5 min10.2 min
Expected Retention Time (S-enantiomer) 10.1 min12.5 min
Resolution (Rs) > 1.5> 1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point and contains a primary amine group, derivatization is often necessary to improve its volatility and chromatographic behavior.

Common derivatization agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). The resulting derivatives are more volatile and less polar, leading to better peak shapes and improved separation on standard non-polar GC columns (e.g., 5% phenyl-polymethylsiloxane). The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized compound, confirming its identity.

Interactive Data Table: Representative GC-MS Analysis of a Derivatized Amine

ParameterValue
Derivatization Agent Trifluoroacetic anhydride
GC Column 5% Phenyl-polymethylsiloxane (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Expected Retention Time Dependent on specific derivative and conditions

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for its structural identification.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H stretching: Multiple bands between 2850 and 3000 cm⁻¹ due to the cyclohexyl and pyrrolidine (B122466) rings.

N-H bending: A band around 1600 cm⁻¹.

C-N stretching: A band in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum would show strong signals for the C-C and C-H vibrations of the aliphatic rings. Chiral Raman spectroscopy, such as Raman optical activity (ROA), can provide detailed information about the stereochemistry of the molecule. bohrium.com

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Primary Amine (NH₂)N-H Stretch3300-3500 (broad)Weak
Primary Amine (NH₂)N-H Bend~1600Weak
Alkane (C-H)C-H Stretch2850-3000Strong
Amine (C-N)C-N Stretch1000-1200Moderate

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. wikipedia.org For a chiral molecule like this compound, CD spectroscopy can be used for:

Chiral Recognition: The CD spectrum of one enantiomer will be a mirror image of the other. This allows for the unambiguous determination of the absolute configuration when compared to a standard. The interaction of the chiral amine with a chiral host can also be monitored by changes in the CD spectrum. nih.gov

Conformational Studies: The conformation of the pyrrolidine and cyclohexyl rings, as well as the orientation of the aminomethyl group, will influence the CD spectrum. Theoretical calculations can be used in conjunction with experimental CD data to determine the preferred solution-phase conformation of the molecule.

The CD spectrum is typically recorded in the UV region where electronic transitions occur. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are sensitive to the stereochemical environment of the chromophores.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. Future research into (1-cyclohexylpyrrolidin-2-yl)methanamine will likely focus on developing more sustainable synthetic pathways. This involves exploring the use of renewable starting materials, employing catalytic methods to reduce waste, and minimizing the use of hazardous reagents and solvents. The goal is to create economically viable and environmentally benign processes for its production. Key areas of investigation may include biocatalysis, leveraging enzymes to perform specific chemical transformations with high selectivity and under mild conditions, and the use of alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and improve energy efficiency.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous production. spirochem.com This approach offers numerous advantages, including enhanced safety, better process control, and the ability to scale up production rapidly and efficiently. spirochem.comucd.ie For this compound, future research will likely involve the development of continuous-flow processes for its synthesis. mdpi.com Automated platforms can enable high-throughput screening of reaction conditions to quickly identify optimal parameters, accelerating the development of more efficient synthetic routes. nih.govnih.gov This technology can also facilitate the on-demand synthesis of derivatives for various applications.

Table 1: Comparison of Batch vs. Flow Chemistry

FeatureBatch ChemistryFlow Chemistry
Process Type DiscontinuousContinuous
Scalability Often challengingMore straightforward
Heat & Mass Transfer Can be limitedHighly efficient
Safety Higher risk with exothermsInherently safer
Process Control Less precisePrecise control of parameters

Development of Advanced Computational Models for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Future investigations will likely employ advanced computational models to predict the properties and reactivity of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into its electronic structure, conformational preferences, and interaction with other molecules. These predictive models can guide the rational design of new derivatives with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation and accelerating the discovery process.

Application in Materials Science and Polymer Chemistry as a Building Block

The unique structural features of this compound, including its chiral centers and reactive amine group, make it an attractive building block for the synthesis of novel polymers and materials. Future research could explore its incorporation into polymer backbones to create materials with specific thermal, mechanical, or optical properties. Its potential use as a monomer or a cross-linking agent in the development of advanced materials such as hydrogels, specialty coatings, and functional polymers is an area ripe for exploration. The chirality of the molecule could also be exploited to create materials with chiroptical properties for applications in optics and sensing.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. nih.gov The structure of this compound, with its potential for hydrogen bonding and van der Waals interactions, makes it a candidate for involvement in host-guest chemistry. nih.gov Future research could investigate its ability to form stable complexes with various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. nih.govresearchgate.net Such host-guest systems could find applications in drug delivery, sensing, and the development of responsive materials where the release of the "guest" molecule is triggered by an external stimulus. nih.gov The study of these interactions at a fundamental level will provide valuable insights into the principles of molecular recognition. nih.gov

Q & A

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with bicyclo[2.2.2]octane). Test in vitro for receptor binding (radioligand assays) and functional responses (cAMP accumulation for GPCRs). SAR trends (e.g., EC₅₀ < 100 nM for target receptors) guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.